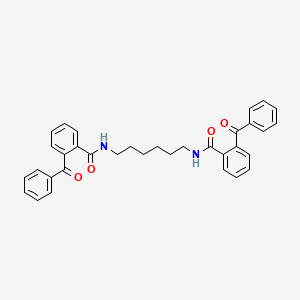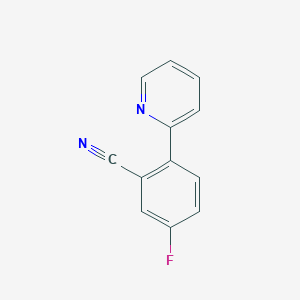
5-Fluoro-2-(pyridin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H7FN2 It is a fluorinated aromatic nitrile, which means it contains a fluorine atom and a nitrile group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyridin-2-yl)benzonitrile typically involves the introduction of a fluorine atom into a pyridine ring followed by the formation of a benzonitrile group. One common method involves the use of fluorinated pyridines as starting materials. The Baltz-Schiemann reaction is often employed to introduce the fluorine atom into the pyridine ring . This reaction involves the conversion of a diazonium salt to a fluorinated aromatic compound using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyridin-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for the reduction of the nitrile group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Substituted derivatives with different functional groups.
Reduction: Amines and related compounds.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Scientific Research Applications
5-Fluoro-2-(pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyridin-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The nitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzonitrile: Similar structure but lacks the pyridine ring.
5-Fluoro-2-methylbenzonitrile: Similar structure but has a methyl group instead of a pyridine ring.
2-(Pyridin-2-yl)benzonitrile: Similar structure but lacks the fluorine atom.
Uniqueness
5-Fluoro-2-(pyridin-2-yl)benzonitrile is unique due to the presence of both a fluorine atom and a pyridine ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H7FN2 |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
5-fluoro-2-pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H7FN2/c13-10-4-5-11(9(7-10)8-14)12-3-1-2-6-15-12/h1-7H |
InChI Key |
DXRGWIMBKFVPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


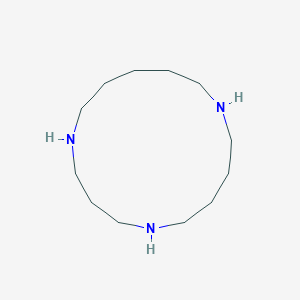
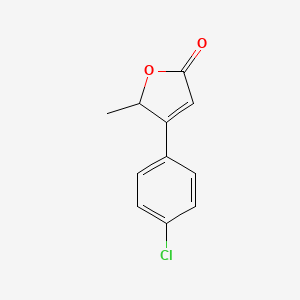
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
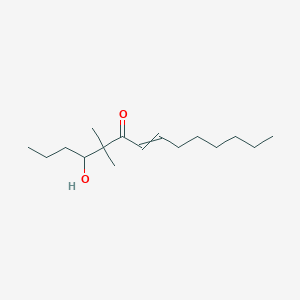
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)
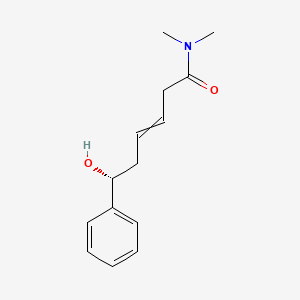
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
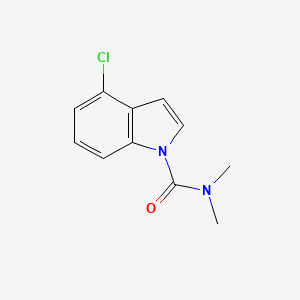
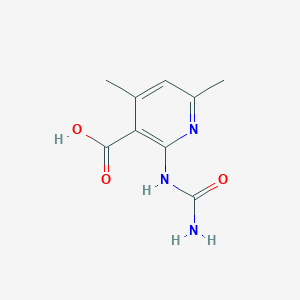
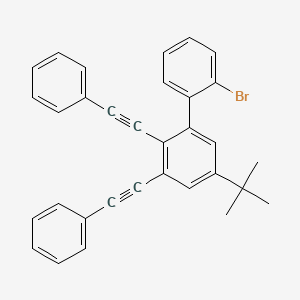
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
